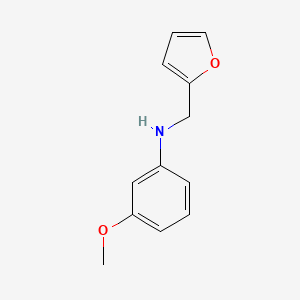

N-(furan-2-ylmethyl)-3-methoxyaniline

Description

N-(Furan-2-ylmethyl)-3-methoxyaniline is a secondary amine derivative featuring a 3-methoxyaniline moiety linked to a furan-2-ylmethyl group. This compound has garnered attention in coordination chemistry and catalysis due to its ability to act as a ligand in metal complexes. For example, it forms complexes with transition metals like Co, Cu, Pd, and Cd, which exhibit catalytic activity in polymerization reactions such as methyl methacrylate (MMA) polymerization . Synthetic routes for this compound and its derivatives (e.g., N-(furan-2-ylmethyl)-4-methylaniline and N-(furan-2-ylmethyl)-4-methoxyaniline) involve reductive amination or condensation reactions, as reported in methodologies by Clark et al. and others . Its structural flexibility and electron-donating properties make it valuable in designing catalysts and bioactive molecules.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxyaniline |

InChI |

InChI=1S/C12H13NO2/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 |

InChI Key |

YAEDHNFGHUNKBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with furan-2-carbaldehyde. This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the aniline moiety.

Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-3-methoxyaniline has shown potential as a pharmacological agent. Research indicates that derivatives of this compound can act as inhibitors for specific biological targets, such as kinases involved in disease processes.

Case Study: Antimalarial Activity

A study investigated the activity of various substituted anilines, including this compound, against Plasmodium falciparum kinases. The compound demonstrated significant inhibitory effects, with an IC50 value indicating potent activity against PfGSK3 and PfPK6 kinases, which are critical for malaria pathogenesis. The structure-activity relationship (SAR) analysis revealed that modifications to the aniline moiety could enhance potency and selectivity against these targets .

Catalysis

The compound has been employed as a ligand in coordination chemistry, particularly in catalyzing reactions involving transition metals.

Case Study: Catalytic Applications

In a series of experiments, this compound was used to synthesize metal complexes with Co(II), Zn(II), and Cd(II). These complexes exhibited catalytic properties in polymerization reactions. The efficiency of these catalysts was evaluated based on the yield of polymer produced and the conversion rates of monomers. The data indicated that the presence of the furan ring significantly influenced the catalytic activity, enhancing the overall reaction rates compared to other ligands .

Materials Science

This compound is also explored for its potential applications in materials science, particularly in developing polymers with improved properties.

Case Study: Polymer Development

Research has focused on using this compound as a building block for creating novel polymeric materials. The synthesis involved copolymerization with other monomers under controlled conditions, resulting in materials with enhanced thermal stability and mechanical properties. The characterization of these polymers through techniques such as NMR and XRD confirmed the successful incorporation of the aniline derivative into the polymer matrix .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 328 ± 40 |

| Derivative A | PfGSK3 | 223 ± 33 |

| Derivative B | PfPK6 | 215 ± 21 |

Table 2: Catalytic Efficiency of Metal Complexes

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Co(II) Complex | Polymerization | 85 |

| Zn(II) Complex | Cross-coupling | 78 |

| Cd(II) Complex | Ring-opening | 90 |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound may undergo metabolic transformations in the body, producing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

N-(4-Hydroxybenzylidene)-3-methoxyaniline

- Structure : A Schiff base derivative with a 4-hydroxybenzylidene group replacing the furan-2-ylmethyl moiety.

- Activity: Demonstrates potent inhibition of lignostilbene-α,β-dioxygenase (LSD) with an IC50 of 0.3 µM, significantly stronger than N-(furan-2-ylmethyl)-3-methoxyaniline, which lacks direct enzyme inhibition data .

- Key Difference : The conjugated imine group enhances binding affinity to enzymes compared to the saturated amine linkage in the target compound.

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline (ADPS)

Functional Group Modifications

(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline

- Structure : Replaces the methoxy group with a nitro group and introduces a methyl-substituted furan.

- Properties : The nitro group increases electron-withdrawing effects, altering reactivity in cycloaddition or redox reactions. Crystallographic studies reveal a planar arrangement of the furan and benzene rings, contrasting with the more flexible this compound .

N-(1,1-Difluoropropan-2-ylidene)-3-methoxyaniline

- Structure : Features a difluorinated propan-2-ylidene group.

- The fluorine atoms enhance metabolic stability compared to the non-fluorinated furan derivative .

Alkyl vs. Aromatic Side Chains

N-(2,5-Dimethylhexan-2-yl)-3-methoxyaniline

Parent Compound: 3-Methoxyaniline

- Structure : Lacks the furan-2-ylmethyl group.

- Toxicity and Reactivity : Classified as a hazardous substance under chemical safety regulations, whereas this compound’s toxicity profile remains less documented. The furan moiety may reduce acute toxicity by altering metabolic pathways .

Biological Activity

N-(furan-2-ylmethyl)-3-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring connected to a methylene group, which is further linked to a 3-methoxyaniline moiety. The molecular formula is with a molecular weight of approximately 203.24 g/mol. The presence of the furan ring is significant as it is often associated with various biological activities, making this compound a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown cytotoxic effects against certain cancer cell lines. Studies have highlighted its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : The furan moiety may interact with DNA, causing damage that triggers cellular repair mechanisms or apoptosis.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.